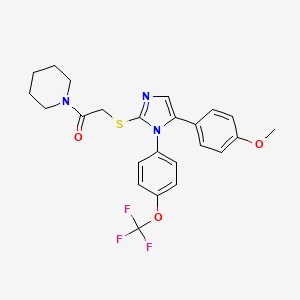

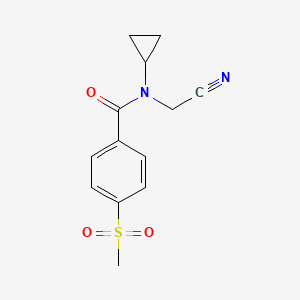

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-morpholinecarboxamide

説明

“N-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetamide” is a benzodioxine . It has a molecular formula of C10H11NO3 . Another compound, “N-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanamide”, has a molecular formula of C12H15NO3 .

Synthesis Analysis

The synthesis of a similar compound was initiated by reacting 1,4-benzodioxane-6-amine with 2-bromoacetyl bromide in aqueous alkaline media under dynamic pH control . The targeted molecules were obtained by reacting with an electrophile in an aprotic polar solvent .Molecular Structure Analysis

The molecular weight of “N-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetamide” is 193.20 g/mol . Its InChI is InChI=1S/C10H11NO3/c1-7(12)11-8-2-3-9-10(6-8)14-5-4-13-9/h2-3,6H,4-5H2,1H3,(H,11,12) .Physical And Chemical Properties Analysis

“N-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetamide” has a molecular weight of 193.20 g/mol . Its XLogP3-AA is 0.8, indicating its partition coefficient between octanol and water . It has one hydrogen bond donor and three hydrogen bond acceptors . Its exact mass and monoisotopic mass are 193.07389321 g/mol .科学的研究の応用

Antifungal Activity

Research has identified derivatives of morpholine and thiocarbonyl benzamide, including Co(III) complexes, which have been synthesized and characterized for their antifungal properties against major pathogens causing plant diseases. These compounds, related to morpholinecarboxamide structures, demonstrate the potential for agricultural applications in combating fungal infections in crops (Zhou Weiqun et al., 2005).

Drug Metabolism and Pharmacokinetics

The disposition and metabolism of morpholinecarboxamide derivatives have been studied in humans, highlighting the importance of these compounds in the context of drug development and therapeutic application. One study focused on the comprehensive metabolic profiling of such a compound, indicating extensive metabolism and elimination predominantly via feces (C. Renzulli et al., 2011).

Anticancer Properties

New derivatives of morpholinecarboxamide have been synthesized and assessed for their anticancer activities. These compounds have shown promise in inhibiting the growth of cancer cell lines, indicating their potential for cancer treatment. The synthesis and biological evaluation of these compounds have contributed to the identification of novel therapeutic agents (Xiao-meng Wang et al., 2015).

Carbonic Anhydrase Inhibition

Studies on aromatic sulfonamide inhibitors, including morpholinecarboxamide derivatives, have shown significant inhibition of carbonic anhydrase isoforms. These findings suggest potential applications in the treatment of conditions where carbonic anhydrase activity is implicated, such as glaucoma and edema (C. Supuran et al., 2013).

作用機序

Target of Action

It has been suggested that the compound may have inhibitory effects on cholinesterases and lipoxygenase enzymes .

Mode of Action

It is believed to interact with its targets (cholinesterases and lipoxygenase enzymes) and inhibit their activity . This inhibition could lead to changes in the biochemical pathways these enzymes are involved in.

Biochemical Pathways

The compound’s inhibition of cholinesterases and lipoxygenase enzymes suggests that it may affect the biochemical pathways these enzymes are involved in. Cholinesterases are crucial for nerve function, and lipoxygenase enzymes play a role in inflammation and immune response . Therefore, the compound’s action could potentially impact these physiological processes.

Pharmacokinetics

It is known that the compound is a solid , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The compound’s inhibition of cholinesterases and lipoxygenase enzymes could result in changes at the molecular and cellular level. For instance, it could potentially alter nerve function and immune response . .

生化学分析

Biochemical Properties

N-(2,3-dihydro-1,4-benzodioxin-6-yl)morpholine-4-carboxamide has been found to exhibit moderate to weak inhibition of cholinesterases and lipoxygenase enzymes . These enzymes play crucial roles in various biochemical reactions, including neurotransmission and inflammation, respectively.

Cellular Effects

The cellular effects of N-(2,3-dihydro-1,4-benzodioxin-6-yl)morpholine-4-carboxamide are not fully understood. It has been reported to have significant antibacterial activity, inhibiting bacterial biofilm growth by 60.04% in B. subtilis and E. coli .

Molecular Mechanism

Its inhibitory effects on cholinesterases suggest that it may interfere with acetylcholine breakdown, potentially affecting neurotransmission .

特性

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)morpholine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O4/c16-13(15-3-5-17-6-4-15)14-10-1-2-11-12(9-10)19-8-7-18-11/h1-2,9H,3-8H2,(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOBXSVJYSCXYCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)NC2=CC3=C(C=C2)OCCO3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-4-(Dimethylamino)-N-(2-methoxyethyl)-N-[(1-methylpiperidin-4-yl)methyl]but-2-enamide](/img/structure/B2875210.png)

![2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-isopropylacetamide](/img/structure/B2875212.png)

![ethyl 2-(6-methoxy-3-methylbenzofuran-2-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2875213.png)

![N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(morpholin-4-yl)-2-phenylacetamide](/img/structure/B2875214.png)

![8-(3-Chloro-4-fluorobenzenesulfonyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane](/img/structure/B2875216.png)

![2-[5-(Phenoxymethyl)-1,2,4-oxadiazol-3-yl]ethanamine;hydrochloride](/img/structure/B2875222.png)

![(Tetrahydrofuran-3-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone](/img/structure/B2875225.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(3,5-dimethylpyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1-yl]acetamide](/img/structure/B2875227.png)

![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(2-methoxyphenyl)methanone](/img/structure/B2875229.png)